tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1160247-54-0
VCID: VC3373128
InChI: InChI=1S/C19H28N2O2/c1-13-5-6-15-14(11-13)16(20)12-19(15)7-9-21(10-8-19)17(22)23-18(2,3)4/h5-6,11,16H,7-10,12,20H2,1-4H3
SMILES: CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2N
Molecular Formula: C19H28N2O2
Molecular Weight: 316.4 g/mol

tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS No.: 1160247-54-0

Cat. No.: VC3373128

Molecular Formula: C19H28N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate - 1160247-54-0

Specification

CAS No. 1160247-54-0
Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
IUPAC Name tert-butyl 1-amino-6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C19H28N2O2/c1-13-5-6-15-14(11-13)16(20)12-19(15)7-9-21(10-8-19)17(22)23-18(2,3)4/h5-6,11,16H,7-10,12,20H2,1-4H3
Standard InChI Key KGAVNJKNZBBSRY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2N
Canonical SMILES CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2N

Introduction

Chemical Structure and Properties

Molecular Structure

tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate belongs to the broader class of spirocyclic compounds containing fused ring systems. Its structure can be understood by analyzing similar compounds like tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, which shares the same core spirocyclic framework . The key structural elements include:

  • A spirocyclic core where a carbon atom is shared between an indene and a piperidine ring

  • A dihydroindene portion with partially reduced aromaticity

  • A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen

  • An amino group at the 3-position of the indene ring

  • A methyl substituent at the 5-position of the indene ring

The molecular formula can be calculated as C20H28N2O2, with an approximate molecular weight of 328.46 g/mol, which is higher than the related compound tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (301.4 g/mol) .

Physical and Chemical Properties

While specific experimental data for tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is limited, its properties can be estimated based on structurally similar compounds and general principles of organic chemistry.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueBasis of Estimation
Molecular Weight328.46 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar spirocyclic compounds
SolubilitySoluble in organic solvents (DCM, chloroform, DMSO); limited water solubilityBased on similar protected amine compounds
LogP3.5-4.5Estimated based on structural features
pKa~9-10 (for amino group)Typical range for arylalkylamines
Melting Point120-160°CEstimated based on similar spirocyclic compounds

The presence of the Boc protecting group increases lipophilicity while reducing water solubility. The amino group introduces basic character and hydrogen bond donor/acceptor capabilities, which would influence the compound's interactions with biological systems. The methyl group adds lipophilicity and can affect crystal packing and solubility properties.

Structural Comparison with Related Compounds

Structural comparisons with related spirocyclic compounds provide insights into the unique features of tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate:

Table 2: Structural Comparison with Related Compounds

CompoundKey Structural DifferencesImplication
tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateContains a ketone at 3-position instead of amino group; lacks methyl substituentDifferent hydrogen bonding profile; altered electronic distribution
tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylateDifferent position of spiro fusion; contains sulfinyl groupDifferent 3D structure; additional stereocenter
Spiro[indene-1,4'-piperidine]-3-carboxylic acidContains carboxylic acid instead of amino group; lacks Boc groupMore acidic character; different solubility profile

Synthesis Methods

Modification of Pre-existing Spirocyclic Scaffolds

One potential approach involves modifying tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate , which is structurally similar but contains a ketone functionality instead of an amino group. The synthesis might involve:

  • Reductive amination of the ketone at the 3-position to introduce the amino group

  • Regioselective methylation at the 5-position of the indene ring

  • Potential protection/deprotection strategies to ensure selectivity

De Novo Synthesis

Alternatively, a de novo synthetic approach could be developed, similar to methodologies used for spirocyclic α-amino acids :

  • Preparation of appropriately substituted indene derivatives

  • Construction of the spirocyclic system through intramolecular cyclization

  • Introduction of the Boc protecting group on the piperidine nitrogen

  • Functionalization to introduce the amino group and methyl substituent at the desired positions

Key Reaction Parameters

The synthesis of related spirocyclic compounds often employs specific reaction conditions that could be relevant for the preparation of tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate:

Table 3: Potential Reaction Conditions for Key Synthetic Steps

Synthetic StepReagentsConditionsNotes
SpirocyclizationLewis acids (e.g., p-toluenesulfonic acid)Ethanol, refluxSimilar to conditions for related spirocyclic compounds
Boc ProtectionBoc2O, Et3N or DMAPDCM, 0°C to rt, 12hStandard conditions for N-Boc protection
Reductive AminationNH4OAc, NaBH3CN or NaBH4MeOH/THF, rt to 50°CFor introduction of amino group
MethylationMeI, baseDMF/THF, 0°C to rtFor introduction of methyl group

The synthesis might involve the use of tert-butylhypochlorite and ethyl (methylthio)acetate as seen in the preparation of related spirocyclic compounds . These reagents could facilitate key bond-forming steps in the synthesis of the spirocyclic core.

Biological Activities and Applications

Applications in Medicinal Chemistry

The structural features of tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate suggest several potential applications in medicinal chemistry:

Table 4: Potential Applications in Medicinal Chemistry

Application AreaRelevanceKey Structural Features
CNS Drug DevelopmentPotential modulators of neuroreceptorsSpirocyclic core, basic amino group
Building BlockPrecursor for more complex bioactive moleculesOrthogonally protected nitrogen functionalities
Chemical ProbeTool for investigating biological processesRigid 3D structure with specific spatial arrangement
Structure-Activity Relationship StudiesUnderstanding binding requirements of biological targetsMultiple sites for derivatization

The Boc protecting group serves as a useful handle for further functionalization, allowing for the generation of diverse libraries of derivatives through selective deprotection and subsequent modification of the piperidine nitrogen.

Structure-Activity Relationships

Key Structural Features and Their Significance

The structural elements of tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate likely influence its chemical and biological properties in distinct ways:

  • Spirocyclic Core: Provides conformational rigidity and a specific three-dimensional arrangement of functional groups, which can enhance selectivity for biological targets.

  • Amino Group at 3-Position: Introduces a basic center and hydrogen bonding capabilities, potentially facilitating interactions with acidic residues in target proteins or serving as a point for further derivatization.

  • Methyl Group at 5-Position: Contributes additional lipophilicity and may influence the electronic properties of the aromatic ring, potentially affecting binding interactions with hydrophobic pockets in target proteins.

  • Boc Protecting Group: While primarily serving as a protecting group for synthetic purposes, its presence alters the lipophilicity and conformational preferences of the molecule, potentially affecting membrane permeability and other pharmacokinetic properties.

Research Status and Future Directions

Current State of Research

Research on spirocyclic compounds containing indene and piperidine moieties is active, though specific studies on tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate appear limited. Related research areas include:

  • Synthetic methodology development for spirocyclic compounds, including approaches based on the Bucherer-Bergs hydantoin synthesis and subsequent modifications .

  • Structural characterization studies, including X-ray crystallography of related compounds like tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate .

  • Investigation of acid-base properties of spirocyclic amino acids, which could inform understanding of similar functional groups in the target compound .

Future Research Opportunities

Several promising directions for future research on tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate include:

Table 5: Future Research Directions

Research AreaSpecific OpportunitiesPotential Impact
Synthetic ChemistryDevelopment of efficient, stereoselective synthesis routesAccess to pure stereoisomers for biological evaluation
Medicinal ChemistryGeneration of derivative libraries through functional group modificationsIdentification of novel bioactive compounds
Structural BiologyCo-crystallization with potential target proteinsEnhanced understanding of binding modes
Computational ChemistryModeling of interactions with biological targetsRational design of improved analogues

Exploration of the isoelectric point and other acid-base properties, similar to studies conducted on related spirocyclic α-amino acids, could provide valuable insights into the behavior of this compound in physiological environments .

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